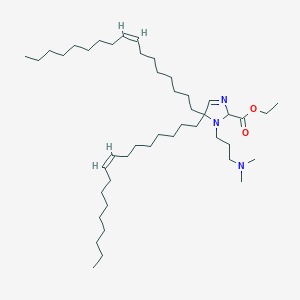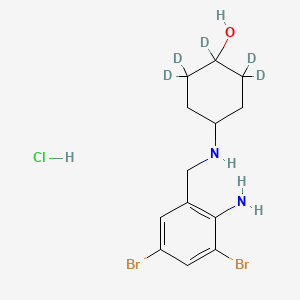
Ambroxol-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambroxol-d5 (hydrochloride) is a deuterium-labeled version of Ambroxol hydrochloride. It is primarily used as an internal standard for the quantification of Ambroxol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Ambroxol itself is an expectorant and an active metabolite of Bromhexine, widely used in the treatment of respiratory diseases associated with excessive mucus production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Ambroxol molecule. The process typically starts with the precursor 2-amino-3,5-dibromobenzaldehyde, which undergoes a series of reactions to form the deuterated compound. The key steps include:
Condensation Reaction: The precursor reacts with cyclohexanone in the presence of a base to form an intermediate.
Reduction: The intermediate is then reduced to form the deuterated Ambroxol.
Hydrochloride Formation: Finally, the deuterated Ambroxol is treated with hydrochloric acid to form Ambroxol-d5 (hydrochloride).
Industrial Production Methods: The industrial production of Ambroxol-d5 (hydrochloride) follows a similar synthetic route but is optimized for large-scale production. The process involves a one-pot reaction to avoid the separation of intermediates, making the operation simpler and more cost-effective. The final product is obtained through recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ambroxol-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ambroxol-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ambroxol.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambroxol.
Medicine: Utilized in research related to respiratory diseases and the development of new therapeutic agents.
Industry: Applied in the quality control and standardization of pharmaceutical formulations containing Ambroxol
Wirkmechanismus
Ambroxol-d5 (hydrochloride) exerts its effects by mimicking the action of Ambroxol. Ambroxol is a mucolytic agent that enhances the production of pulmonary surfactants and stimulates ciliary activity. This results in improved mucociliary clearance and facilitates the expectoration of mucus. The molecular targets include type II pneumocytes, which are responsible for surfactant production .
Similar Compounds:
Ambroxol hydrochloride: The non-deuterated version of Ambroxol-d5 (hydrochloride).
Bromhexine hydrochloride: A precursor to Ambroxol with similar expectorant properties.
Comparison:
Ambroxol-d5 (hydrochloride) vs. Ambroxol hydrochloride: The primary difference lies in the presence of deuterium atoms in Ambroxol-d5, which makes it suitable for use as an internal standard in analytical applications.
Ambroxol-d5 (hydrochloride) vs. Bromhexine hydrochloride: While both compounds are used as expectorants, Ambroxol-d5 has enhanced stability and is specifically used in research settings for quantification purposes
Ambroxol-d5 (hydrochloride) stands out due to its unique isotopic labeling, making it an invaluable tool in analytical and research applications.
Eigenschaften
Molekularformel |
C13H19Br2ClN2O |
|---|---|
Molekulargewicht |
419.59 g/mol |
IUPAC-Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D; |
InChI-Schlüssel |
QNVKOSLOVOTXKF-LIZULUGVSA-N |
Isomerische SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H].Cl |
Kanonische SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



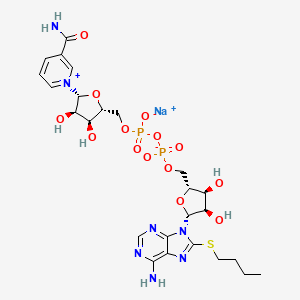
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

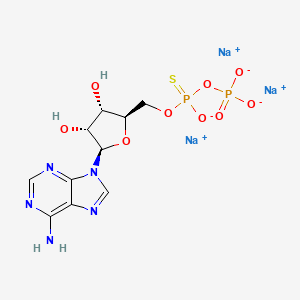
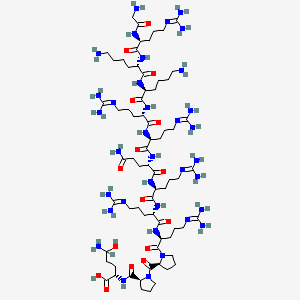

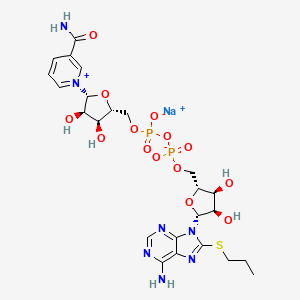

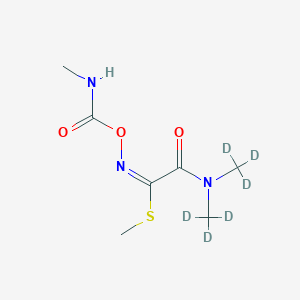
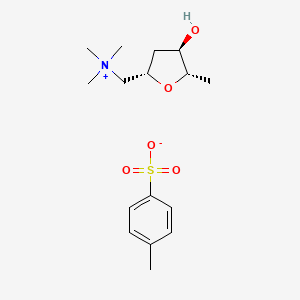
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
![1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
